3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-7-12-24-22(13-17)26-23(16-29(24)15-18-5-4-6-21(14-18)31-3)25(27-28-26)19-8-10-20(30-2)11-9-19/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSONPBBQKYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloquinoline core.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Methylation: The final step involves the methylation of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can be further utilized in different applications.
Scientific Research Applications
3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Variations and Physicochemical Properties
The table below highlights critical differences between the target compound and its analogs:
Core Modifications
- Fused Ring Systems: The dioxino-fused core in introduces conformational rigidity, which may restrict binding to flat binding pockets compared to the non-fused target compound.
- Amino Groups: Analogs with amino substituents (e.g., 4-aminoquinolines in ) exhibit enhanced therapeutic indices but differ significantly in electronic properties from the methoxy-rich target compound.
Biological Activity
The compound 3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 393.49 g/mol. The structure features a pyrazolo[4,3-c]quinoline core fused with methoxyphenyl groups, which are believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds within the pyrazoloquinoline class exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of pyrazolo[4,3-c]quinoline can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Some compounds in this class have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and neuroinflammation.
- Antioxidant Activity : The presence of methoxy groups in the structure enhances the antioxidant potential, providing protective effects against oxidative stress.
Anticancer Activity
A study focusing on aminopyrazole derivatives found that certain compounds exhibited significant anticancer activity with IC50 values in the low micromolar range. For instance, a related derivative was shown to inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase, suggesting potential as an anticancer agent through mechanisms similar to known tubulin inhibitors like colchicine .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Tubulin inhibition |
| Related Derivative | 0.08 - 12.07 | Tubulin polymerization inhibition |
Anti-inflammatory Effects
In vitro studies have highlighted that certain derivatives can significantly reduce microglial activation and astrocyte proliferation in models of neuroinflammation. These findings suggest a promising role for this compound in treating neurodegenerative diseases associated with inflammation .
Antioxidant Activity
The antioxidant properties of pyrazoloquinolines have been assessed using various assays such as ABTS and FRAP. Compounds exhibiting strong antioxidant activity could be beneficial in preventing oxidative damage in cells .
Case Studies
- Cancer Cell Line Studies : The cytotoxic effects of the compound were evaluated against several human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer). The results indicated a dose-dependent inhibition of cell viability.
- Inflammation Models : In vivo studies demonstrated that treatment with pyrazoloquinoline derivatives resulted in reduced inflammatory markers in animal models subjected to lipopolysaccharide (LPS) injections.
Q & A
Q. Table 1. Comparative Yields in Pyrazoloquinoline Synthesis
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | POCl₃ | 36–80 | 95–99 | |
| Hydrazine cyclization | HCl | 70–85 | 90–95 | |
| Aldehyde condensation | NaOH | 60–75 | 85–90 |
Q. Table 2. Bioactivity of Structural Analogs
| Compound Modification | Antibacterial (MIC, μg/mL) | Anticancer (IC₅₀, μM) | Reference |
|---|---|---|---|
| 3-Methoxy, 5-phenylmethyl | 12.5 (S. aureus) | 8.2 (HeLa) | |
| 3-Amino, 5-methoxy | 6.3 (E. coli) | 5.7 (MCF-7) | |
| 8-Methyl, 4-chloro | 25.0 (P. aeruginosa) | 12.4 (A549) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
